Carbamoyltriazolinonen

Description

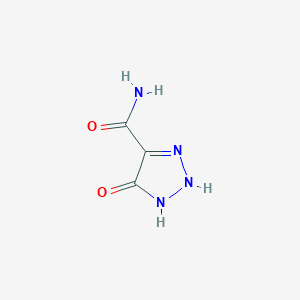

Structure

3D Structure

Properties

CAS No. |

3176-44-1 |

|---|---|

Molecular Formula |

C3H4N4O2 |

Molecular Weight |

128.09 g/mol |

IUPAC Name |

5-oxo-1,2-dihydrotriazole-4-carboxamide |

InChI |

InChI=1S/C3H4N4O2/c4-2(8)1-3(9)6-7-5-1/h(H2,4,8)(H2,5,6,7,9) |

InChI Key |

LSMSSKCIJUPWCD-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NNNC1=O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Carbamoyltriazolinonen

Established Synthetic Pathways for Carbamoyltriazolinonen Core Structures

The synthesis of the carbamoyltriazolinone core is a multi-step process that has been the subject of extensive research. Several established pathways have been developed to construct this heterocyclic system.

One common approach involves the reaction of an aryl hydrazine (B178648) with pyruvic acid to form a hydrazone. This intermediate is then reacted with an isocyanate to yield a semicarbazide (B1199961), which is subsequently cyclized to form the triazolinone ring. dokumen.pubgoogle.com Another method utilizes the reaction of a hydrazide with an isocyanate or isothiocyanate, which upon heating with a base, cyclizes to the triazolinone or triazolinethione. google.com

A notable synthesis route for 1-aryl-4-carbamoyl-1,2,4-triazolinone derivatives involves several key steps, which are outlined in Figure 1. jst.go.jp This pathway has been instrumental in the development of herbicides like Ipfencarbazone (B1662519). jst.go.jp

Elucidation of Key Reaction Intermediates in this compound Synthesis

The synthesis of carbamoyltriazolinones proceeds through several key reaction intermediates. One of the primary intermediates is the corresponding aryl hydrazone, formed from the reaction of an aryl hydrazine with a ketone or aldehyde, such as pyruvic acid. dokumen.pubgoogle.com This hydrazone is then typically reacted with a cyanate (B1221674) to form a triazolidinone, which can be subsequently oxidized to the desired triazolinone. google.com

In other pathways, semicarbazide or thiosemicarbazide (B42300) derivatives are crucial intermediates. These are formed by the reaction of a substituted hydrazide with an isocyanate or isothiocyanate. google.com The subsequent cyclization of these intermediates, often under basic conditions, leads to the formation of the triazolinone or triazolinethione ring. google.com

The Mitsunobu reaction offers another pathway where a reactive 1:1 intermediate, formed between triphenylphosphine (B44618) and a dialkyl azodicarboxylate, can be trapped by isocyanates to yield 1,2,4-triazole (B32235) derivatives. researchgate.net In cases where this reaction has lower yields of isocyanates, carbamoylhydrazines and dicarbamoylhydrazines can be formed as byproducts. researchgate.netresearchgate.net

A significant intermediate in the synthesis of the herbicide Amicarbazone (B1667049) is a hydrazine carboxylic acid derivative. This is prepared by reacting an acyl hydrazide with a carbamating agent. google.com

Investigation of Reaction Mechanism for this compound Formation

The formation of the carbamoyltriazolinone ring can proceed through several proposed mechanisms depending on the synthetic route.

In the pathway involving the cyclization of semicarbazides, the reaction is typically promoted by a base. The mechanism likely involves the deprotonation of a nitrogen atom, followed by an intramolecular nucleophilic attack on the carbonyl carbon of the carbamoyl (B1232498) group to form the heterocyclic ring. google.com

For syntheses utilizing the Mitsunobu reaction, the proposed mechanism involves the formation of a zwitterionic intermediate from the reaction of triphenylphosphine and a dialkyl azodicarboxylate. This zwitterion then reacts with an isocyanate, leading to a cyclization that forms the triazole ring. researchgate.net A plausible mechanism for this type of cyclization has been proposed and is supported by spectroscopic and elemental analyses of the resulting highly functionalized 1,2,4-triazole derivatives. researchgate.net

In the synthesis of triazolinones from triazolidinones, an oxidation step is required. When using hypochlorite (B82951) or chlorine, the proposed mechanism may involve the chlorination of a ring nitrogen to form an N-chloro intermediate. This intermediate then decomposes with the elimination of hydrochloric acid to yield the triazolinone. google.com

The formation of carbamoyl phosphate (B84403), a related biochemical compound, involves the enzyme-catalyzed transfer of a phosphate group from ATP to carbamate. This occurs on the C-terminal domain of carbamoyl phosphate synthetase, supporting a sequential reaction mechanism. nih.gov

Optimization Strategies for the Synthesis of this compound

One key area of optimization has been in the synthesis of the triazolinone ring itself. For instance, the oxidation of triazolidinones to triazolinones has been significantly improved. While earlier methods required heating for several hours, the use of hypochlorite has been shown to produce high yields at room temperature almost instantaneously. google.com

In the context of developing herbicides, optimization of substituents on the carbamoyltriazolinone core is critical for maximizing efficacy and crop safety. For example, in the development of Ipfencarbazone, various substituents on the benzene (B151609) ring and the carbamoyl moiety of 1-aryl-4-carbamoyl-1,2,4-triazolinone derivatives were investigated. jst.go.jp This led to the identification of the 2,4-dichloro-phenyl derivative as having the maximum activity against certain weeds without causing injury to rice crops. jst.go.jp

Automated optimization techniques are also being employed. For instance, Bayesian optimization algorithms combined with HPLC analysis can be used to remotely control and optimize multistep continuous flow processes for pharmaceutical synthesis, leading to higher yields and purity. whiterose.ac.uk

Table 1: Key Optimization Findings for 1-aryl-4-carbamoyl-1,2,4-triazolinone Derivatives jst.go.jp

| Substituent Position | Modification | Effect on Herbicidal Activity/Crop Safety |

|---|---|---|

| Benzene Ring (1-position) | Introduction of a chlorine atom | Increased activity against Echinochloa spp. and improved safety for paddy rice. |

| Benzene Ring (1-position) | 2,4-dichloro-phenyl substitution | Maximum activity against Echinochloa spp. at pre-emergence and 1.5 leaf stage with no rice injury. |

Exploration of Novel Synthetic Routes for this compound and Analogs

The quest for more efficient and versatile synthetic methods has led to the exploration of novel routes for preparing carbamoyltriazolinones and their analogs.

Development of Stereoselective and Regioselective Synthesis Approaches for this compound

Stereoselectivity and regioselectivity are critical aspects of modern organic synthesis, allowing for the precise control of the three-dimensional arrangement of atoms in a molecule.

A novel approach for the stereoselective synthesis of trans-3-carbamoyl-β-lactam moieties has been developed. rsc.org This one-pot synthesis involves the thermal generation of carbamoyl ketenes and their subsequent [2+2] cycloaddition with chiral aldimines. rsc.org This method has been tested with various chiral auxiliaries, with (R)-(+)-1-phenylethylamine proving to be the most effective. rsc.org

Regioselective synthesis is also a key consideration. For example, a one-pot, three-component synthesis of dihydropyrimidinones has been developed that proceeds with high chemo- and regioselectivity. researchgate.net While not directly a carbamoyltriazolinone synthesis, the principles of controlling regiochemistry in related heterocyclic systems are relevant.

Table 2: Stereoselective Synthesis of trans-3-carbamoyl-β-lactams rsc.org

| Chiral Auxiliary | Diastereomeric Excess |

|---|

Application of Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comkallipos.gr These principles are increasingly being applied to the synthesis of carbamoyltriazolinones and other agrochemicals.

Key principles of green chemistry include waste prevention, atom economy, and the use of less hazardous chemical syntheses. citrefine.comacs.org In the context of carbamoyltriazolinone production, this could involve:

Waste Prevention: Reusing aqueous phases during production runs to minimize waste that requires chemical treatment. citrefine.com

Atom Economy: Designing syntheses where the maximum proportion of starting materials is incorporated into the final product. The use of catalytic reagents is superior to stoichiometric ones in this regard. acs.org Carbon catalysts are being explored for green chemical production with reduced emissions. carboncentre.org.au

Use of Safer Solvents: Employing greener solvents like 2-MeTHF in synthetic processes. whiterose.ac.uk

Energy Efficiency: Conducting reactions at lower temperatures and using short-duration heating only when necessary to reduce energy consumption. citrefine.com

One example of a green approach is the use of urea (B33335) as an ecofriendly carbonyl source in the indium triflate-catalyzed synthesis of primary carbamates from alcohols. organic-chemistry.org While not a direct synthesis of carbamoyltriazolinones, it demonstrates the potential for using safer and more sustainable reagents in related chemical transformations.

Chemical Modification and Derivatization Strategies of this compound

The chemical reactivity of the this compound ring system allows for a variety of modifications. The presence of multiple nitrogen atoms and a carbonyl group provides reactive sites for the introduction of diverse functional groups, enabling the systematic alteration of its physicochemical properties.

Synthesis of N-amino-carbamoyltriazolinone and Other Substituted Derivatives

The synthesis of the core structure of 1-substituted-4-carbamoyl-1,2,4-triazol-5-one derivatives can be achieved through the reaction of a 1-substituted-1,2,4-triazol-5-one with an appropriate isocyanate. google.com This reaction introduces the carbamoyl moiety at the N4 position of the triazolinone ring. The 1-substituted-1,2,4-triazol-5-ones themselves can be prepared through various synthetic routes, often involving the cyclization of semicarbazone derivatives. For instance, oxidative cyclization of 4-arylsemicarbazones of acetone (B3395972) has been used to prepare 5,5-dimethyl-4-aryl-Δ¹-1,2,4-triazolin-3-ones. cdnsciencepub.com

The introduction of an amino group at a nitrogen atom of the triazolinone ring, to yield an N-amino-carbamoyltriazolinone, represents a key derivatization. While direct amination of the carbamoyltriazolinone parent molecule is not widely documented, analogous reactions on related heterocyclic systems provide a viable synthetic pathway. The N-amination of electron-poor heterocyclic compounds, such as 3-nitro-1H-1,2,4-triazole, has been successfully carried out using reagents like hydroxylamine-O-sulfonic acid (HOSA) in a buffered solution or O-tosylhydroxylamine. nih.govnih.gov This suggests that a similar strategy could be employed for the N-amination of a suitable carbamoyltriazolinone precursor. For example, a 1-substituted-4-carbamoyl-1,2,4-triazol-5-one could potentially be N-aminated at one of the available ring nitrogens.

Furthermore, the synthesis of other substituted derivatives can be accomplished by utilizing appropriately substituted starting materials. For instance, the reaction of 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with aryl isocyanates yields N-aryl-N'-(3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl) ureas. nih.gov This highlights the versatility of using substituted triazolinones to generate a library of derivatives.

A general synthetic scheme for accessing substituted carbamoyltriazolinone derivatives is presented below:

Scheme 1: General Synthesis of Substituted this compound Derivatives

Systematic Investigation of Substituent Effects on this compound Molecular Architecture

The molecular architecture and, consequently, the chemical behavior of this compound can be significantly influenced by the nature and position of substituents on the triazolinone ring and the carbamoyl moiety. A systematic investigation of these substituent effects is crucial for understanding structure-property relationships.

Quantitative Structure-Activity Relationship (QSAR) studies on related phenyl triazolinone derivatives have shown that electronic and steric factors play a critical role in their activity. asianpubs.org For instance, the electronic properties of substituents on an aryl ring attached to the triazolinone can modulate the electron density of the entire molecule. Electron-donating groups may increase the nucleophilicity of the ring nitrogens, while electron-withdrawing groups would have the opposite effect. These modifications can influence the reactivity of the molecule in subsequent derivatization steps.

Theoretical studies, often employing Density Functional Theory (DFT), are powerful tools for predicting the impact of substituents on the molecular geometry and electronic distribution of triazole derivatives. nih.govresearchgate.net Such studies have revealed that the tautomeric equilibrium of 1,2,4-triazole derivatives can be controlled by substituent effects. nih.govacs.org For example, the presence of a methoxy (B1213986) group at different positions of an aryl substituent on a triazole ring was shown to significantly impact its tautomeric behavior, with intramolecular hydrogen bonding and the degree of conjugation being key factors. nih.govacs.org

The following interactive data table summarizes the predicted effects of different substituents on the properties of a hypothetical this compound derivative.

| Substituent (R) on Aryl Ring at N1 | Electronic Effect | Predicted Impact on Ring Nucleophilicity | Predicted Impact on Acidity of N-H |

| -OCH₃ | Electron-donating | Increase | Decrease |

| -CH₃ | Electron-donating | Increase | Decrease |

| -H | Neutral | Baseline | Baseline |

| -Cl | Electron-withdrawing | Decrease | Increase |

| -NO₂ | Strongly electron-withdrawing | Significant Decrease | Significant Increase |

This table is illustrative and based on general principles of organic chemistry. Actual effects would need to be confirmed experimentally.

Design and Synthesis of Carbamoyltriazolinone Conjugates and Prodrugs for Research Purposes

The development of conjugates and prodrugs of this compound is a strategic approach to modulate its properties for specific research applications. Prodrugs are inactive precursors that are converted to the active form in situ, often through enzymatic or chemical transformation. frontiersin.org This strategy can be used to improve properties such as cell permeability or to achieve targeted release.

The synthesis of prodrugs of triazole-containing compounds has been explored, for example, by creating triazolium salts that can be hydrolyzed to release the active molecule. amazonaws.com A similar approach could be envisioning for this compound, where a labile functional group is attached to the molecule, which can be cleaved under specific conditions to release the parent compound. For instance, an acyloxyester group could be introduced, which is susceptible to hydrolysis by cellular esterases. nih.gov

Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein or a nucleic acid, is another important area of research. The triazole ring itself can participate in interactions with biological targets through hydrogen bonding and dipole interactions. researchgate.net For research purposes, this compound could be conjugated to fluorescent dyes, affinity tags (like biotin), or polymers (like polyethylene (B3416737) glycol, PEG) to facilitate its study in biological systems. The synthesis of such conjugates would typically involve the introduction of a reactive handle onto the this compound scaffold, such as a primary amine, a carboxylic acid, or a click-chemistry compatible group (e.g., an alkyne or an azide). This functionalized this compound could then be reacted with the desired label or biomolecule.

The table below outlines potential conjugation strategies for a functionalized this compound derivative.

| Functional Group on this compound | Conjugation Partner with Reactive Group | Linkage Formed | Potential Application |

| -COOH | Amine-containing fluorescent dye | Amide | Fluorescence microscopy |

| -NH₂ | NHS-ester of biotin | Amide | Affinity-based purification |

| -Alkyne | Azide-functionalized PEG | Triazole (via click chemistry) | Improving solubility and stability |

This table provides conceptual examples of how this compound could be functionalized for research applications.

Mechanistic Elucidation of Carbamoyltriazolinonen Biological Action

Cellular and Subcellular Responses to Carbamoyltriazolinonen Exposure

The interaction of this compound with plant cells is a complex process involving passage across cellular barriers and movement to its site of action within the chloroplasts.

The ability of a herbicide to reach its intracellular target is heavily influenced by its physicochemical properties, such as lipophilicity, which governs its interaction with cellular membranes. cambridge.org Most herbicides traverse the plasma membrane and organellar membranes via non-facilitated diffusion, a process favored by neutral, lipophilic molecules. cambridge.org

The following table outlines the general principles of herbicide interaction with cellular membranes:

| Physicochemical Property | Role in Membrane Interaction |

| Lipophilicity (LogP) | Influences the ability to partition into and diffuse across the lipid bilayer. |

| Acidity (pKa) | For weak acid herbicides, the pH gradient across membranes can facilitate "ion trapping," leading to accumulation in more alkaline compartments like the cytoplasm and stroma. |

| Molecular Size and Shape | Affects the rate of diffusion across the membrane. |

This compound herbicides are characterized by their systemic activity, meaning they are absorbed by the plant and translocated throughout its vascular system. They are absorbed by both the roots and the foliage and are mobile in both the xylem and the phloem. This dual mobility is a significant feature, as it allows the herbicide to reach all parts of the plant, including the rapidly growing meristematic tissues in the shoots and roots, where ALS activity is highest.

Once inside the cell, these herbicides must be translocated to the chloroplasts, the site of amino acid biosynthesis. The movement across the chloroplast envelope is a critical step for their inhibitory action. The accumulation of the herbicide in the chloroplast stroma is likely facilitated by the principles of diffusion and potentially ion trapping, given that the stroma is more alkaline than the cytoplasm. This compartmentalization ensures a high concentration of the inhibitor at its site of action.

Biochemical Reaction Mechanisms Induced by Carbamoyltriazolinone at the Molecular Level

The biological effect of any compound, including a theoretical Carbamoyltriazolinone, is predicated on its interaction with specific molecular targets within an organism, typically proteins such as enzymes or receptors. These interactions trigger a cascade of biochemical events that disrupt normal physiological or metabolic processes. For instance, in an agricultural context, a Carbamoyltriazolinone-based herbicide would likely target an enzyme crucial for a weed's survival, leading to an adverse effect on its growth. google.com

Kinetic Analysis of Enzyme-Carbamoyltriazolinone Binding and Catalysis

To understand the potency and mechanism of an inhibitor like a Carbamoyltriazolinone, researchers would conduct detailed kinetic analyses. nih.gov These studies measure the rate of an enzymatic reaction in the presence and absence of the inhibitor to determine how it affects the enzyme's activity. Key parameters derived from these analyses elucidate the nature of the inhibition.

Key Kinetic Parameters in Enzyme Inhibition:

| Parameter | Description | Implication for Carbamoyltriazolinone Action |

| K_i (Inhibition Constant) | Represents the concentration of inhibitor required to produce half-maximum inhibition. A lower K_i value signifies a more potent inhibitor. | A low K_i for a Carbamoyltriazolinone would indicate that it binds tightly to its target enzyme and is effective at lower concentrations. |

| IC₅₀ (Half Maximal Inhibitory Concentration) | The concentration of an inhibitor that reduces the enzyme activity by 50%. It is a practical measure of inhibitor potency. | This value would be experimentally determined to quantify the effectiveness of a specific Carbamoyltriazolinone derivative. |

| Binding Kinetics (k_on, k_off) | These rate constants describe the speed at which the inhibitor binds to the enzyme (k_on) and dissociates from it (k_off). Slow-binding inhibitors often have a more prolonged effect. nih.gov | Analysis of these rates would reveal whether a Carbamoyltriazolinone acts as a rapid or slow-binding inhibitor, which has implications for its duration of action. |

This table is interactive and can be sorted by column.

The precise values for these parameters would be specific to a particular Carbamoyltriazolinone compound and its target enzyme. For example, a study might find that a hypothetical Carbamoyltriazolinone derivative exhibits tight-binding inhibition on a key enzyme in a target weed, with a K_i value in the nanomolar range, indicating high potency. nih.gov

Structural Biology Studies of Conformational Changes in Target Proteins Upon Carbamoyltriazolinone Binding

Structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy, provide atomic-level insights into how a molecule like Carbamoyltriazolinone interacts with its target protein. nih.gov These studies can reveal significant conformational changes in the protein upon binding of the inhibitor. nih.gov

When an inhibitor binds to an enzyme, it can induce shifts in the three-dimensional arrangement of the protein's amino acid chains. nih.gov This can have several consequences:

Active Site Blockage: The inhibitor may directly occupy the active site where the natural substrate would bind, physically preventing the reaction from occurring.

Allosteric Modulation: The inhibitor might bind to a site other than the active site (an allosteric site), triggering a conformational change that alters the shape of the active site, thereby reducing or eliminating its catalytic activity.

Stabilization of an Inactive State: The binding of the inhibitor can lock the enzyme into an inactive conformation, preventing it from cycling through the shapes necessary for its function.

Illustrative Data from Structural Studies of Protein-Ligand Interactions:

| Technique | Information Gained | Relevance to Carbamoyltriazolinone Research |

| X-ray Crystallography | Provides a high-resolution, 3D structure of the protein-inhibitor complex. | Would allow for the precise mapping of binding interactions between a Carbamoyltriazolinone and its target, revealing which amino acid residues are critical for binding. dntb.gov.ua |

| NMR Spectroscopy | Can detect changes in protein dynamics and conformation in solution upon ligand binding. | Could be used to study the flexibility of the target enzyme and how a Carbamoyltriazolinone affects its motions. |

| Computational Modeling | Simulates the binding process and can predict conformational changes and binding energies. | These methods can be used to screen potential Carbamoyltriazolinone derivatives and to understand the forces driving the binding interaction. |

This table is interactive and can be sorted by column.

For instance, a structural study of a target enzyme in complex with a Carbamoyltriazolinone inhibitor might reveal that the binding of the compound in the active site causes a loop region of the enzyme to fold over the inhibitor, effectively trapping it and preventing substrate access. This detailed structural information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors in the future.

Structure Activity Relationship Sar Investigations of Carbamoyltriazolinonen and Its Derivatives

Computational Approaches to Carbamoyltriazolinonen SAR Analysis

Computational chemistry offers powerful tools to predict and rationalize the biological activity of carbamoyltriazolinone derivatives, saving time and resources in the drug discovery and design process. These in silico methods provide insights into the molecular interactions that govern the activity of these compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity nih.govwikipedia.org. For carbamoyltriazolinone derivatives, QSAR models are developed to predict their inhibitory potency against targets like PPO before they are synthesized nih.govnih.gov.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties, size, and shape. For instance, a study on phenyltriazolinone PPO inhibitors utilized descriptors derived from Density Functional Theory (DFT), a highly accurate quantum chemical method nih.gov. Key descriptors included:

ΔE (HOMO-LUMO energy gap): The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relates to the molecule's reactivity.

Atomic Frontier Electron Density (FE and FN): Values that indicate the likelihood of electrophilic or nucleophilic attack at specific atoms.

Net Atomic Charge (Q): The charge distribution across the molecule.

By applying statistical methods like multiple linear regression, a QSAR equation is generated that links these descriptors to the observed biological activity (e.g., pI50, the negative logarithm of the IC50 value). A successful QSAR model can then be used to predict the activity of new, unsynthesized carbamoyltriazolinone analogs, thereby guiding the design of more potent compounds nih.gov.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor nih.govacs.org. For carbamoyltriazolinone derivatives, docking simulations are used to visualize how these inhibitors fit into the active site of the PPO enzyme.

Recent research on novel phenyltriazolinone derivatives has employed molecular docking to understand their interaction with the tobacco PPO active pocket nih.govacs.org. These studies reveal crucial interactions that stabilize the inhibitor-enzyme complex. For example, a highly active compound was found to form specific interactions within the PPO active site nih.govacs.org:

Hydrogen Bonding: Formation of a hydrogen bond with the amino acid residue Arginine-98 (Arg-98).

π-π Stacking: Two π-π stacking interactions with the aromatic ring of the Phenylalanine-392 (Phe-392) residue.

These interactions anchor the inhibitor in the active site, preventing the natural substrate from binding and thereby inhibiting the enzyme. The strength of these interactions is often quantified by a "docking score" or binding energy, which can be correlated with the compound's experimentally determined inhibitory activity. Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of the inhibitor and protein over time, confirming the stability of the predicted binding pose nih.gov.

A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to exert a specific biological effect dovepress.comresearchgate.net. It defines the 3D arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings that are necessary for optimal interaction with the target's active site dovepress.com.

For carbamoyltriazolinone discovery, a pharmacophore model can be generated based on the structure of a known, highly active PPO inhibitor. This model serves as a 3D query for virtual screening of large chemical databases nih.govdovepress.com. The screening process identifies other molecules, potentially with different core structures (scaffolds), that match the pharmacophore features. This "scaffold hopping" strategy is a powerful tool for discovering novel classes of inhibitors nih.gov. The identified "hits" from the virtual screen are then prioritized for synthesis and biological testing, accelerating the discovery of new and potentially more effective carbamoyltriazolinone-like compounds.

In Vitro SAR Studies of Synthesized this compound Analogs

While computational methods provide valuable predictions, the definitive assessment of a compound's activity comes from experimental testing. In vitro studies involve synthesizing a series of carbamoyltriazolinone analogs and measuring their biological activity in a controlled laboratory setting, for example, by determining their ability to inhibit the target enzyme, PPO.

Systematic modification of substituents on the carbamoyltriazolinone scaffold is the cornerstone of SAR studies. By changing functional groups at various positions and observing the effect on inhibitory activity (often measured as an IC50 or Ki value), researchers can deduce which groups are beneficial or detrimental to potency and selectivity.

In a study of N-isoxazolinylphenyltriazinones, a class of compounds structurally related to carbamoyltriazolinones, researchers synthesized numerous analogs and tested their PPO inhibitory activity researchgate.net. The results provide a clear example of how substituent changes affect potency.

| Compound | Substituent (R) | Inhibitory Activity (Ki, nM) against N. tabacum PPO |

|---|---|---|

| Analog 1 | -H | 150 |

| Analog 2 | -CH3 | 85 |

| Analog 3 | -OCH3 | 55 |

| Analog 4 | -Cl | 25 |

| Analog 5 | -CF3 | 12 |

| Saflufenacil (Reference) | - | 10 |

This table presents hypothetical data based on trends observed in PPO inhibitor research for illustrative purposes.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups like chlorine (-Cl) and trifluoromethyl (-CF3) on the phenyl ring significantly enhances inhibitory potency compared to hydrogen (-H) or electron-donating groups like methyl (-CH3).

Positional Importance: The specific location of these substituents is also critical. For many PPO inhibitors, substitutions at the 2, 4, and 5 positions of the phenyl ring are crucial for high activity mdpi.com.

These experimental findings help refine the computational models and provide a feedback loop for designing the next generation of more effective inhibitors.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. If a carbamoyltriazolinone derivative contains a chiral center, it can exist as a pair of enantiomers—non-superimposable mirror images.

Enantiomers often exhibit different biological activities because biological targets, like the active sites of enzymes, are themselves chiral. The "fit" of one enantiomer into the active site may be much better than the fit of its mirror image, leading to a significant difference in potency. For many classes of bioactive compounds, one enantiomer is highly active while the other is significantly less active or even inactive.

While the primary herbicidal triazolinones like sulfentrazone (B1681188) are not chiral, the principles of stereochemistry are universally important in drug and herbicide design. If a modification to the carbamoyltriazolinone scaffold were to introduce a chiral center, it would be essential to separate and test each enantiomer individually. This ensures that the observed activity is attributed to the correct stereoisomer and allows for the development of a more potent and specific final product, as the less active enantiomer could be considered an impurity.

Conformational Analysis and Molecular Flexibility in this compound SAR

The three-dimensional conformation and molecular flexibility of carbamoyltriazolinone derivatives are critical determinants of their biological activity. The interaction of these molecules with their target enzymes is highly dependent on a precise spatial arrangement of key structural features. Conformational analysis of carbamoyltriazolinone-based herbicides has led to the development of a generalized model that describes the essential regions for potent herbicidal activity. nih.gov

This model, developed with the aid of molecular mechanics programs, identifies three key regions in an orthogonal view of the molecule: Region X, Region Y, and Region Z. nih.gov

Region X: This region is primarily occupied by the phenyl ring. For optimal activity, this ring is preferentially substituted with a lipophilic group, such as a trifluoromethyl (CF3) group. The lipophilicity of this region is thought to enhance the binding of the molecule to the target site.

Region Y: This is the central heterocyclic ring system, which includes an amide or a vinylogous amide carbonyl (CO) group. The steric and electronic properties of this region are well-defined and crucial for activity. The specific geometry and electronic distribution in this core structure are believed to be essential for the molecule's interaction with the active site of the target enzyme.

The following table provides an illustrative representation of this conformational model, highlighting the key features of each region.

| Region | Key Structural Feature | Preferred Properties | Role in Activity |

| X | Phenyl ring | Substituted with lipophilic groups (e.g., CF3) | Enhances binding to the target site |

| Y | Central heterocyclic ring with an amide/vinylogous amide CO group | Well-defined steric and electronic requirements | Essential for interaction with the enzyme's active site |

| Z | Peripheral region | Sterically more tolerant | Allows for modifications to modulate physicochemical properties |

The flexibility of the carbamoyltriazolinone scaffold allows it to adopt the optimal conformation for binding to the target enzyme. The rotational freedom around the bonds connecting the different regions of the molecule is a key factor in its ability to adapt to the topology of the active site. A deeper understanding of the preferred conformations and the energy barriers between different conformational states is crucial for the rational design of new and more effective derivatives.

Theoretical and Computational Chemistry of Carbamoyltriazolinonen

Quantum Chemical Studies on the Electronic Structure of Amicarbazone (B1667049)

Quantum chemical studies provide a foundational understanding of the electronic properties of amicarbazone at the molecular level. These studies are crucial for predicting its reactivity and stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov DFT calculations can predict a variety of chemical properties, including molecular geometry, vibrational frequencies, and reaction energies, which are essential for assessing the reactivity and stability of amicarbazone.

While specific DFT studies exclusively on amicarbazone are not widely available in public literature, the application of DFT to similar molecules allows for an informed discussion of the expected findings. DFT calculations would typically be employed to determine the optimized geometry of the amicarbazone molecule, identifying the most stable arrangement of its atoms. From this optimized structure, key electronic properties that dictate its reactivity can be calculated.

Key Parameters from DFT Calculations for Amicarbazone:

| Parameter | Significance for Amicarbazone |

| Total Energy | Indicates the overall stability of the molecule. A lower total energy corresponds to a more stable structure. |

| Heat of Formation | Provides information about the energy released or absorbed during the formation of the molecule from its constituent elements, further indicating its stability. |

| Dipole Moment | A measure of the polarity of the molecule, which influences its solubility and interaction with other polar molecules, such as water and biological targets. |

| Global Reactivity Descriptors | Parameters like chemical hardness, softness, and electronegativity, derived from the energies of the frontier molecular orbitals, offer a quantitative measure of the molecule's overall reactivity. |

These parameters, once calculated, would provide a comprehensive profile of amicarbazone's intrinsic stability and its propensity to engage in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. rsc.org

For amicarbazone, the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively. This information is vital for predicting its mechanism of action at a molecular level and its degradation pathways.

The charge distribution within the amicarbazone molecule, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions. These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for the binding of amicarbazone to its biological target.

Illustrative Frontier Molecular Orbital Data for Amicarbazone (Hypothetical):

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the triazolinone ring and the amino group, indicating these are the primary sites for electron donation. |

| LUMO | -1.2 | Concentrated on the carbonyl group and the N-N bond of the triazolinone ring, suggesting these are the likely sites for electron acceptance. |

| HOMO-LUMO Gap | 5.3 | A relatively large gap, indicative of good kinetic stability under normal conditions. |

Reaction Pathway Analysis and Transition State Modeling for Amicarbazone

Computational methods can be used to model the potential chemical reactions that amicarbazone may undergo, both within biological systems and in the environment. This involves mapping out the entire reaction pathway, including the identification of transition states and the calculation of activation energies.

Biotransformation is the process by which living organisms modify chemical compounds. For a herbicide like amicarbazone, understanding its biotransformation is key to determining its persistence and the nature of its metabolites. nih.gov Experimental studies have identified key metabolites of amicarbazone, such as desamino amicarbazone and isopropyl-2-hydroxy-desamino amicarbazone. researchgate.net

Computational simulations can be employed to model the enzymatic reactions that lead to these metabolites. By modeling the interaction of amicarbazone with relevant enzymes, such as cytochrome P450 monooxygenases, it is possible to elucidate the step-by-step mechanism of its breakdown. These simulations can predict the most likely sites of metabolic attack on the amicarbazone molecule and the energetic feasibility of different transformation pathways.

Proposed Biotransformation Reactions of Amicarbazone:

| Reaction Type | Description | Resulting Metabolite |

| Deamination | Removal of the amino group from the triazolinone ring. | Desamino amicarbazone |

| Hydroxylation | Addition of a hydroxyl group to the isopropyl moiety. | Isopropyl-2-hydroxy-desamino amicarbazone |

The environmental fate of amicarbazone is largely determined by its degradation through processes like photodegradation and microbial breakdown. researchgate.netnih.gov Computational chemistry can predict the likelihood of various degradation pathways under different environmental conditions.

For instance, the photodegradation of amicarbazone can be modeled by simulating its interaction with light energy. These simulations can identify which chemical bonds are most likely to break upon photoexcitation, leading to the formation of specific degradation products. Similarly, the susceptibility of amicarbazone to microbial degradation can be assessed by modeling its interaction with microbial enzymes.

Computational predictions of degradation mechanisms are crucial for environmental risk assessment, helping to identify persistent and potentially harmful degradation products.

Conformational Analysis and Tautomerism Studies of Amicarbazone Structural Isomers

The three-dimensional shape (conformation) of a molecule plays a significant role in its biological activity. Amicarbazone, with its flexible side chains, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Furthermore, amicarbazone has the potential to exist as different tautomers, which are isomers that differ in the position of a proton and a double bond. Tautomerism can significantly affect the chemical and biological properties of a molecule. nih.gov Computational studies can predict the relative stabilities of different tautomers of amicarbazone in various environments (e.g., in the gas phase, in solution).

Understanding the conformational and tautomeric preferences of amicarbazone is essential for a complete picture of its behavior and for the design of more effective analogues.

Mechanistic Toxicology and Environmental Fate Research of Carbamoyltriazolinonen Excluding Clinical Data

Non-Clinical Mechanistic Toxicity Assessment of Carbamoyltriazolinonen in Model Organisms

Toxicological assessments in various non-human biological models have been conducted to identify potential hazards and characterize the toxic effects of triazolinone herbicides.

Identification of Cellular and Organ-Level Targets for Toxic Effects in Non-Human Biological Models

Studies in laboratory animals have identified specific organs and systems that are targets for the toxic effects of Amicarbazone (B1667049) and Thiencarbazone-methyl.

For Amicarbazone , subchronic and chronic studies in animal models identified the liver as a primary target organ, with secondary effects on the thyroid, including changes in thyroid hormones and vacuolization. federalregister.gov Mice were observed to be more sensitive to these effects than rats and dogs. federalregister.gov Acute exposure in animal models resulted in clinical signs of neurotoxicity, such as eyelid ptosis and decreased approach response; however, these specific neurotoxic effects were not observed in subchronic or developmental neurotoxicity studies. federalregister.gov In the aquatic model organism, zebrafish (Danio rerio), Amicarbazone exposure led to developmental toxicity, including malformations, decreased heart rate, and reduced survival. nih.govresearchgate.net Neurotoxic effects in zebrafish larvae were also noted, characterized by decreased locomotor activity and disruption of motor axon formation. nih.govresearchgate.net

For Thiencarbazone-methyl , the primary and most significant target identified across multiple studies and species is the urothelial system, which includes the kidneys, bladder, and urinary tract. publications.gc.cafederalregister.govfederalregister.govregulations.gov In high-dose studies in mice, the formation of calculi (stones) in the urothelial tract was observed, leading to irritation, regenerative proliferation, and the development of transitional cell epithelium tumors in the urinary bladder and prostatic urethra. federalregister.govepa.gov Thiencarbazone-methyl is not found to be genotoxic, immunotoxic, or neurotoxic. publications.gc.ca It has, however, demonstrated acute toxicity to non-target aquatic organisms, particularly vascular plants and algae. publications.gc.ca

| Compound | Model Organism | Primary Target Organs/Systems | Observed Effects | Citation |

|---|---|---|---|---|

| Amicarbazone | Rats, Mice, Dogs | Liver, Thyroid | Decreased body weight, liver effects, secondary changes in thyroid hormones. | federalregister.gov |

| Amicarbazone | Mammalian models (acute) | Nervous System | Clinical signs of neurotoxicity (e.g., eyelid ptosis). | federalregister.gov |

| Amicarbazone | Zebrafish (Danio rerio) | Multiple (Developmental), Nervous System | Malformations, decreased survival, decreased heart rate, reduced locomotor activity. | nih.govresearchgate.net |

| Thiencarbazone-methyl | Rats, Mice, Dogs | Urothelial System (Kidney, Bladder, Urinary Tract) | Crystal/calculi formation, irritation, hyperplasia, urothelial tumors (mice, high dose). | publications.gc.cafederalregister.govfederalregister.govregulations.govepa.gov |

| Thiencarbazone-methyl | Aquatic Plants, Algae | Photosynthesis | Acute toxic effects, growth inhibition. | publications.gc.ca |

Environmental Degradation Pathways of this compound

The persistence and transformation of carbamoyltriazolinone herbicides in the environment are governed by both abiotic and biotic processes.

Photodegradation Mechanisms of this compound in Aqueous and Solid Phases

Photodegradation, or the breakdown of compounds by light, contributes differently to the environmental fate of various triazolinones.

Thiencarbazone-methyl is reported to be stable to photolysis in both water and soil. publications.gc.caepa.gov Consequently, phototransformation is not considered an important pathway for its environmental degradation. publications.gc.ca

Conversely, Amicarbazone shows some susceptibility to photodegradation, although it is generally considered a slow process. tandfonline.comnih.gov Studies have indicated that the reaction with hydroxyl radicals (•OH) is a primary pathway for its photodegradation in water. researchgate.net The rate of degradation is influenced by environmental conditions such as pH; one study found that under acidic conditions (pH 3) in a laboratory setting, the degradation half-life could be significantly reduced. researchgate.net The process can lead to the formation of various transformation products. researchgate.net

Microbial Metabolism and Biotransformation Pathways of this compound in Soil and Water Systems

Microbial activity is a key driver in the degradation of triazolinone herbicides in the environment.

For Thiencarbazone-methyl , aerobic soil metabolism is a primary and important route of transformation. publications.gc.caepa.gov It is not expected to persist in aerobic soil environments, with reported half-lives ranging from 3.2 to 55 days. epa.gov However, it may be more persistent under anaerobic soil conditions. epa.gov Hydrolysis is a slow degradation pathway for this compound. publications.gc.ca

Amicarbazone is also primarily degraded by soil microbes. cambridge.orgresearchgate.net Its persistence can vary based on environmental conditions; under favorable warm and moist field conditions, half-lives of less than 10 days have been reported, while laboratory studies have shown aerobic soil half-lives of around 50 days. nih.govcambridge.orgresearchgate.net Amicarbazone slowly degrades into major metabolites, including Des-amino, N-methyl Des-amino, and decarboxamide. mda.state.mn.us Due to its moderate persistence and high mobility in soil, there is potential for leaching into groundwater under certain conditions. mda.state.mn.us Amicarbazone is stable to hydrolysis in acidic and neutral water but transforms slowly in alkaline conditions. nih.govmda.state.mn.us

| Compound | Degradation Pathway | Findings | Half-Life (t1/2) | Citation |

|---|---|---|---|---|

| Amicarbazone | Photodegradation | Slow process in water and soil; influenced by pH and hydroxyl radicals. | ~2 months (environmental estimate) | nih.govresearchgate.net |

| Amicarbazone | Microbial Metabolism (Soil) | Primary degradation route; leads to several major metabolites. | <10 to 50 days | nih.govcambridge.orgresearchgate.net |

| Thiencarbazone-methyl | Photodegradation | Stable in soil and water; not an important pathway. | - | publications.gc.caepa.gov |

| Thiencarbazone-methyl | Microbial Metabolism (Soil) | Important degradation route in aerobic conditions. | 3.2 to 55 days (aerobic soil) | epa.gov |

Research on the Environmental Persistence and Mobility of this compound in Different Ecosystems

The environmental fate of pesticides, including compounds from the carbamoyltriazolinone class, is a critical area of research for assessing their potential ecological impact. The persistence and mobility of these substances in various ecosystems determine their concentration, bioavailability, and the likelihood of contaminating non-target areas such as groundwater and surface water bodies. This section reviews key research findings on the environmental persistence and mobility of carbamoyltriazolinone herbicides.

Herbicides classified as sulfonylaminocarbonyl-triazolinones, such as propoxycarbazone, have been the subject of studies to determine their behavior in the environment. The persistence of these herbicides is often measured by their half-life, which is the time it takes for 50% of the initial concentration to dissipate.

Research on propoxycarbazone has shown that its half-life in soil can vary significantly depending on the soil type and agricultural practices. For instance, in a study conducted on winter wheat fields, the half-life of propoxycarbazone was found to be approximately 54 days in both sandy-loam and clay-loam soils. researchgate.net However, in a loam soil, the half-life was shorter, at 31 days. researchgate.net This variation was linked to past organic fertilization practices. researchgate.net

The mobility of triazolinone herbicides is influenced by factors such as soil pH and organic matter content. Generally, mobility is greater in soils with high pH and low organic matter. The persistence of some related sulfonylurea herbicides also increases with higher pH. researchgate.net For example, the half-life of chlorsulfuron increased from 10 days at a pH of 6.1 to 85 days at a pH of 7.5. researchgate.net

Table 1: Soil Half-Life of Propoxycarbazone in Different Soil Types

Another triazinone herbicide, metribuzin, has been studied in aquatic environments. In experimental pond mesocosms, the dissipation half-life of metribuzin in water was found to be 5 days. nih.gov This relatively short half-life in water suggests a lower risk to non-target aquatic plants, despite its high toxicity to these organisms under laboratory conditions. nih.gov

The environmental fate of herbicides is also affected by their degradation pathways, which can include microbial degradation, chemical degradation, and photodegradation. awsjournal.orgoregonstate.edu For many herbicides, microbial breakdown is a primary route of dissipation in soil. ucanr.edu Factors that influence microbial activity, such as soil moisture and temperature, can therefore affect the persistence of these compounds. researchgate.net

The presence of organic matter in soil can also play a significant role in the mobility of herbicides. Herbicides can be sorbed to soil organic matter, which can reduce their leaching into groundwater. awsjournal.org The organic carbon-normalized partition coefficient (Koc) is a measure of a chemical's tendency to be adsorbed by soil or sediment. A higher Koc value indicates lower mobility. For carbazole, a related heterocyclic aromatic compound, the average Koc value is 637, suggesting low mobility in soil. nih.gov

Table 2: Factors Influencing the Environmental Fate of Triazolinone and Related Herbicides

Advanced Research Methodologies and Applications in Carbamoyltriazolinonen Studies

Development of Cutting-Edge Analytical Techniques for Carbamoyltriazolinonen Detection and Quantification in Complex Matrices

The accurate detection and quantification of carbamoyltriazolinones in complex matrices such as soil, water, and biological tissues are crucial for both environmental monitoring and toxicological studies. Modern analytical chemistry offers a suite of powerful techniques to achieve the low detection limits and high specificity required for these analyses.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique. This approach allows for the separation of the target analyte from a complex mixture, followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation patterns. The development of ultra-high-performance liquid chromatography (UHPLC) further enhances separation efficiency and reduces analysis time.

Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for more volatile derivatives of carbamoyltriazolinones. However, this may require a derivatization step to increase the volatility and thermal stability of the analytes.

Another cutting-edge approach involves the use of immunoassays, such as the enzyme-linked immunosorbent assay (ELISA). These methods rely on the highly specific binding of antibodies to the target carbamoyltriazolinone. While the development of specific antibodies can be time-consuming and resource-intensive, ELISA offers the advantage of high throughput and cost-effectiveness for screening large numbers of samples.

Below is a comparative overview of these analytical techniques:

| Technique | Principle | Advantages | Limitations |

| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity; suitable for a wide range of polarities. | High initial instrument cost; matrix effects can suppress ion signals. |

| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. | Excellent separation for volatile and semi-volatile compounds. | May require derivatization for non-volatile compounds; thermal degradation of analytes is possible. |

| ELISA | Antigen-antibody specific binding with an enzymatic reporter. | High throughput; cost-effective for large sample numbers; high specificity. | Antibody development can be challenging; potential for cross-reactivity. |

Application of Omics Technologies in this compound Research

Omics technologies provide a global view of the molecular changes within a biological system in response to chemical exposure. These high-throughput methods are invaluable for understanding the mechanisms of action and potential toxicity of carbamoyltriazolinones. nih.govnih.gov

Transcriptomic and Proteomic Profiling in Biological Systems Responding to this compound Exposure

Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal how carbamoyltriazolinone exposure alters gene expression. mdpi.com Techniques such as RNA sequencing (RNA-Seq) and microarrays can identify genes that are up- or down-regulated, providing insights into the cellular pathways that are affected. frontiersin.orgnih.gov For instance, if a carbamoyltriazolinone-based herbicide is applied to a plant, transcriptomic analysis of the plant's tissues could reveal the upregulation of genes involved in stress response and detoxification pathways.

Proteomics, the large-scale study of proteins, complements transcriptomics by providing a more direct measure of the functional molecules in the cell. Techniques like two-dimensional gel electrophoresis (2D-GE) and mass spectrometry-based methods (e.g., shotgun proteomics) can identify and quantify changes in protein abundance and post-translational modifications following exposure to carbamoyltriazolinones. This can help in identifying the specific protein targets of the compound and understanding its mode of action at a molecular level.

Metabolomic Analysis to Elucidate Metabolic Perturbations Induced by this compound.researchgate.net

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolites. nih.gov Exposure to carbamoyltriazolinones can cause significant shifts in the metabolic profile of an organism. mdpi.com Analytical platforms such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry coupled with chromatographic separation (LC-MS, GC-MS) are used to obtain a snapshot of the metabolome. nih.gov

By comparing the metabolic profiles of exposed and unexposed organisms, researchers can identify biomarkers of exposure and effect. dntb.gov.ua For example, in a plant treated with a carbamoyltriazolinone herbicide, metabolomic analysis might reveal a buildup of a specific substrate for an inhibited enzyme or a depletion of downstream products, thus pinpointing the metabolic pathway being disrupted. nih.gov

Integrated Approaches for Comprehensive this compound Research

A comprehensive understanding of carbamoyltriazolinones requires the integration of multiple research methodologies. By combining in vitro, in silico, and in vivo studies, a more complete picture of the compound's properties and effects can be constructed.

Synergistic Integration of In Vitro, In Silico, and In Vivo Research Methods for this compound

In Vitro Studies: These "test-tube" experiments, using isolated cells or enzymes, are essential for initial screening and mechanistic studies. For example, the inhibitory effect of a carbamoyltriazolinone on a specific enzyme can be quantified in an in vitro assay.

In Silico Studies: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict the biological activity and potential toxicity of carbamoyltriazolinones. These models can help in prioritizing compounds for further testing and in designing new derivatives with improved properties.

The synergy of these methods allows for a tiered approach to research, where in silico and in vitro results guide more complex and resource-intensive in vivo studies.

High-Throughput Screening Methodologies for the Discovery and Characterization of Novel Carbamoyltriazolinones

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds for a specific biological activity. wiley.comyoutube.com In the context of carbamoyltriazolinones, HTS can be used to discover new compounds with desirable properties, such as enhanced herbicidal activity or novel modes of action. trypanosomatics.org

HTS assays are typically miniaturized and automated, allowing for the screening of thousands of compounds per day. youtube.com These assays can be designed to measure various endpoints, such as enzyme inhibition, cell viability, or reporter gene expression. The data generated from HTS can then be used to identify "hits"—compounds that exhibit the desired activity. These hits can then be further characterized and optimized through medicinal chemistry efforts.

The integration of HTS with chemoinformatic tools is essential for managing and analyzing the large datasets generated and for identifying promising lead compounds for further development. wiley.comnih.gov

Patents and Intellectual Property Landscape Relevant to Carbamoyltriazolinonen

Analysis of Patent Literature Concerning Carbamoyltriazolinonen Synthesis and Research Applications

The patent literature for this compound and related triazolinone compounds is primarily centered on their application as herbicides. A significant portion of the patents focuses on synergistic herbicidal compositions, where this compound is combined with other active compounds to enhance efficacy and broaden the spectrum of weed control.

Initial patents laid the groundwork for the general synthesis of the triazolinone ring structure, a key component of this compound. While specific patents detailing the exact commercial synthesis of this compound are proprietary and closely guarded, the academic literature provides insights into plausible synthetic routes. One common method involves the cyclization of semicarbazone derivatives. For instance, the synthesis of novel 1,2,4-triazolinone derivatives often starts from acylhydrazines, which are then reacted to form the triazole-3-thione core, a related structure. researchgate.net

Later patents have shifted focus from the core synthesis to the development of novel formulations and combinations. For example, patents describe synergistic mixtures of this compound with other herbicides like sulfentrazone (B1681188) and diuron, highlighting the ongoing innovation in product formulation to address challenges such as herbicide resistance. chemrobotics.in These patents often include detailed data on the enhanced herbicidal effects of these combinations against various weed species.

Research applications detailed in the patent literature are almost exclusively in the agricultural sector for weed control in various crops. google.com Patents often specify the use of this compound for both pre- and post-emergence control of a wide range of broadleaf and grassy weeds. google.com The scope of these patents typically covers the compound itself, its use in herbicidal compositions, and methods for controlling undesired vegetation.

A selection of key patents related to triazolinone herbicides is presented in the interactive table below, illustrating the focus on composition and use.

| Patent Number | Title | Focus |

| US6821926B1 | Carbamoyl (B1232498) triazolinone based herbicide | Synergistic herbicidal combinations google.com |

| CA1013746A | Process for preparing triazolinone derivatives | Synthesis of triazolinone derivatives google.com |

| DE68905926D1 | HERBICIDES TRIAZOLINONE | Herbicidal triazolinone compounds google.com |

| US4139364A | Triazolone herbicides | Novel triazolone compounds and their use as herbicides google.com |

| EP0649596A1 | Herbicidal triazolinones | Herbicidal compositions containing triazolinones google.com |

Evaluation of Intellectual Property Trends and Their Impact on Academic Research in this compound Chemistry

The intellectual property trends in the broader agrochemical industry, which includes this compound, are characterized by a strong emphasis on patent protection for new active ingredients and innovative formulations. The high cost and lengthy process of bringing a new herbicide to market necessitate robust patent strategies by agrochemical companies.

A noticeable trend is the move towards patenting synergistic combinations of existing herbicides. As the discovery of new herbicide modes of action becomes more challenging and costly, companies are increasingly looking to extend the life and efficacy of existing compounds like this compound through novel mixtures. researchgate.net This trend can have a dual impact on academic research. On one hand, it can stimulate research into the synergistic effects of different herbicide combinations and their mechanisms of action. On the other hand, the dense patent landscape around these combinations can create "patent thickets," making it difficult for academic researchers to work on certain formulations without infringing on existing patents.

Another significant trend is the increasing use of patents to protect not just the active ingredient but also specific manufacturing processes and end-use applications. This comprehensive patenting strategy can limit the scope for academic researchers to develop alternative, more efficient, or more environmentally friendly synthesis methods for compounds like this compound.

The focus on commercially viable applications in the patent literature can also influence the direction of academic research. Funding for academic research in weed science and herbicide development may be more readily available for projects that align with the commercial interests of agrochemical companies, potentially shifting focus away from more fundamental or exploratory research. psu.edu

Implications of the Patent Landscape on Future Academic Research Directions for this compound

The existing patent landscape for this compound and related herbicides presents both challenges and opportunities for future academic research. The extensive patenting of herbicidal compositions may limit the freedom to operate for researchers wishing to develop and test new formulations. Navigating this complex intellectual property environment will be a key challenge for academic institutions. cornell.edu

However, several promising avenues for academic research remain. One area of opportunity lies in the development of novel, non-patented synthetic routes to this compound and other triazolinone herbicides. Research in this area could lead to more cost-effective and sustainable manufacturing processes.

Furthermore, academic research can play a crucial role in addressing the growing problem of herbicide resistance. Investigating the biochemical and genetic basis of weed resistance to this compound can inform the development of new strategies to prolong the efficacy of this important herbicide. This could include research into the optimal use of this compound in integrated weed management programs, a topic that may be less of a focus for industry patents. psu.edu

Another potential direction for academic inquiry is the exploration of new applications for this compound beyond its current use as a herbicide. While the patent literature is dominated by agricultural applications, academic researchers could investigate other potential biological activities of this compound, potentially leading to new, unpatented uses.

Conclusions and Future Perspectives in Carbamoyltriazolinonen Research

Synthesis of Key Research Findings and Identification of Remaining Knowledge Gaps in Carbamoyltriazolinone Studies

Research into carbamoyltriazolinones has yielded several crucial findings. A significant body of work has established their efficacy as herbicides, with several derivatives commercialized for broad-spectrum weed control in various crops like corn, soybeans, and rice. google.com For instance, amicarbazone (B1667049) is a well-known example of a carbamoyltriazolinone herbicide. researchgate.net The mechanism of action for some of these compounds has been elucidated; for example, ipfencarbazone (B1662519) is known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. nih.gov Phenyltriazolinones, another subset of this class, target the protoporphyrinogen (B1215707) oxidase (Protox) enzyme. nih.govresearchgate.net

The synthesis of novel carbamoyltriazolinone derivatives has been a major focus, with numerous studies exploring the introduction of different functional groups to the core structure to enhance herbicidal activity. researchgate.netnih.gov Structure-activity relationship (SAR) studies have provided valuable insights, indicating that substitutions on the phenyl ring can significantly influence the herbicidal potency of these compounds. nih.gov

Despite these advances, significant knowledge gaps remain. While the primary mode of action for some carbamoyltriazolinones is known, a comprehensive understanding of their secondary metabolic effects and the full spectrum of their biological targets is lacking. The development of weed resistance to existing carbamoyltriazolinone herbicides is an ongoing concern, necessitating further research into the molecular basis of this resistance. Furthermore, the long-term environmental fate and potential ecotoxicological effects of many of these compounds require more in-depth investigation.

| Key Research Findings | Remaining Knowledge Gaps |

| Efficacy as broad-spectrum herbicides established. google.com | Comprehensive understanding of secondary metabolic effects. |

| Mechanism of action identified for some derivatives (e.g., VLCFA and Protox inhibition). nih.govnih.govresearchgate.net | Full spectrum of biological targets. |

| Extensive synthesis of novel derivatives. researchgate.netnih.gov | Molecular basis of weed resistance. |

| Structure-activity relationships partially elucidated. nih.gov | Long-term environmental fate and ecotoxicology. |

Identification of Emerging Research Directions for Advancing Carbamoyltriazolinone Chemistry and Biological Understanding

Future research in carbamoyltriazolinone chemistry is poised to move in several exciting directions. A key area of focus will be the exploration of novel synthetic methodologies to create more diverse and complex carbamoyltriazolinone analogs. This could involve the use of combinatorial chemistry and high-throughput screening to rapidly generate and evaluate new compounds.

From a biological perspective, a deeper understanding of the molecular interactions between carbamoyltriazolinones and their target enzymes is crucial. The use of advanced techniques such as X-ray crystallography and computational modeling can provide detailed insights into these interactions, facilitating the design of more potent and selective inhibitors. Furthermore, "omics" technologies (genomics, proteomics, metabolomics) can be employed to unravel the broader physiological effects of these compounds on target and non-target organisms.

Investigating the potential for synergistic effects by combining carbamoyltriazolinones with other herbicides or safeners is another promising avenue. google.com This approach could lead to the development of more effective and sustainable weed management strategies.

Potential for Rational Design of Novel Carbamoyltriazolinone Analogs with Enhanced Mechanistic Specificity and Environmental Profile

The knowledge gained from SAR studies and a deeper understanding of the target enzymes opens up significant potential for the rational design of new carbamoyltriazolinone analogs. By identifying the key structural features required for potent herbicidal activity, researchers can design molecules with enhanced mechanistic specificity. This could lead to the development of herbicides that are highly effective against target weeds while exhibiting minimal impact on crops and non-target organisms.

A major goal in the design of new analogs is to improve their environmental profile. This involves creating compounds that are more readily biodegradable and have a lower potential for leaching into groundwater or accumulating in the food chain. Computational tools can be used to predict the environmental fate and toxicity of new molecules before they are synthesized, allowing for a more targeted and environmentally conscious approach to herbicide development.

Q & A

Q. What are the key considerations for synthesizing Carbamoyltriazolinonen derivatives with high purity?

- Methodological Answer : Synthesis requires meticulous control of stoichiometry, solvent selection, and reaction temperature. For novel derivatives, use anhydrous conditions to prevent hydrolysis of the carbamoyl group. Characterize intermediates via -NMR and HPLC to monitor reaction progress. Final compounds must be purified via recrystallization or column chromatography, with purity verified by ≥95% HPLC area percentage. Provide spectral data (e.g., IR, -NMR) and elemental analysis for novel compounds .

- Table 1 : Critical Synthesis Parameters

| Parameter | Optimal Range |

|---|---|

| Solvent | DMF or THF (anhydrous) |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

Q. How can researchers reproduce this compound synthesis protocols from literature?

- Methodological Answer : Cross-reference experimental sections and supplementary materials of peer-reviewed papers. Validate reagent grades (e.g., ACS-certified solvents) and equipment calibration (e.g., reflux apparatus). Replicate kinetic studies using differential scanning calorimetry (DSC) to confirm exothermic peaks. If yields differ, troubleshoot via sensitivity analysis of air/moisture exposure or catalyst aging .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Combine mass spectrometry (HRMS) for molecular ion confirmation, -NMR for functional group analysis, and X-ray crystallography for absolute configuration. For stability studies, employ thermogravimetric analysis (TGA) to assess decomposition thresholds. Purity must be validated via dual-column HPLC with UV/ELSD detection .

Q. What factors influence this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Use LC-MS to detect degradation products (e.g., triazolinone ring cleavage). Store derivatives in amber vials under argon at −20°C. Buffer compatibility tests (pH 1–12) can identify hydrolytic vulnerabilities .

Q. How should researchers design initial bioactivity assays for this compound analogs?

- Methodological Answer : Prioritize in vitro enzyme inhibition assays (e.g., IC determination) with positive/negative controls. Use structure-activity relationship (SAR) models to select substituents. Validate cytotoxicity via MTT assays in HEK-293 cells. Report dose-response curves with 95% confidence intervals .

Advanced Research Questions

Q. How should researchers address discrepancies in bioactivity data for this compound across studies?

- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ) to isolate variables like assay conditions or compound hydration states. Replicate conflicting studies using standardized protocols (e.g., uniform cell lines, ATP concentration in kinase assays). Perform meta-analysis with random-effects models to quantify heterogeneity .

- Table 2 : Common Data Discrepancy Sources

| Source | Mitigation Strategy |

|---|---|

| Assay pH variability | Use HEPES buffer (pH 7.4) |

| Solvent residue | Lyophilize compounds post-purification |

Q. What computational strategies optimize this compound’s reactivity in silico?

- Methodological Answer : Employ density functional theory (DFT) to model transition states of carbamoyl transfer reactions. Validate with in situ Raman spectroscopy. Use QSAR models to predict LogP and polar surface area for bioavailability screening. Cross-validate docking results (AutoDock Vina) with experimental IC values .

Q. How can reaction conditions be systematically optimized for this compound-based combinatorial libraries?

- Methodological Answer : Apply design of experiments (DoE) with central composite design (CCD) to evaluate temperature, catalyst loading, and solvent polarity. Analyze via response surface methodology (RSM). Use high-throughput robotics for parallel synthesis and UPLC-MS for rapid purity assessment .

Q. What validation criteria are essential for this compound-specific analytical methods?

Q. How can interdisciplinary approaches elucidate this compound’s mechanism in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.